N-[(4-methylphenyl)methyl]-2-{7-oxo-3-phenyl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl}acetamide
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Overview
Description
N-[(4-methylphenyl)methyl]-2-{7-oxo-3-phenyl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl}acetamide is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazolo[4,5-d]pyrimidine core, a phenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylphenyl)methyl]-2-{7-oxo-3-phenyl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl}acetamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Thiazolopyrimidine Core: The initial step involves the condensation of appropriate starting materials to form the thiazolopyrimidine core. This can be achieved through the reaction of 2-aminothiazole with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where the thiazolopyrimidine core is treated with a phenyl acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylphenyl)methyl]-2-{7-oxo-3-phenyl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(4-methylphenyl)methyl]-2-{7-oxo-3-phenyl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl}acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of specific enzymes and proteins, making it a valuable tool in biochemical studies.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[(4-methylphenyl)methyl]-2-{7-oxo-3-phenyl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the active site of the enzyme .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and have shown comparable biological activities.
Triazolopyrimidine Derivatives: These compounds also exhibit similar chemical properties and applications.
Uniqueness
N-[(4-methylphenyl)methyl]-2-{7-oxo-3-phenyl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl}acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to inhibit specific enzymes and proteins makes it a valuable compound in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-(7-oxo-3-phenyl-[1,2]thiazolo[4,5-d]pyrimidin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c1-14-7-9-15(10-8-14)11-22-17(26)12-25-13-23-19-18(16-5-3-2-4-6-16)24-28-20(19)21(25)27/h2-10,13H,11-12H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCPGPMGCMPOCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)SN=C3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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